Cas no 2755720-96-6 (3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide)

3-(4-ブロモ-2-(トリフルオロメチル)フェニル)-3-ヒドロキシ-N-メトキシ-N-メチルプロパンアミドは、有機合成中間体として重要な化合物です。この化合物は、4-ブロモ-2-(トリフルオロメチル)フェニル基とヒドロキシル基、およびN-メトキシ-N-メチルアミド基を有する特異な構造を持ちます。その高い反応性と多様な修飾可能性から、医薬品や農薬の開発におけるキー中間体として利用されています。特に、トリフルオロメチル基の存在により、脂溶性や代謝安定性が向上する特徴があります。また、N-メトキシ-N-メチルアミド部分は、さらなる官能基変換のための有用なハンドルとして機能します。

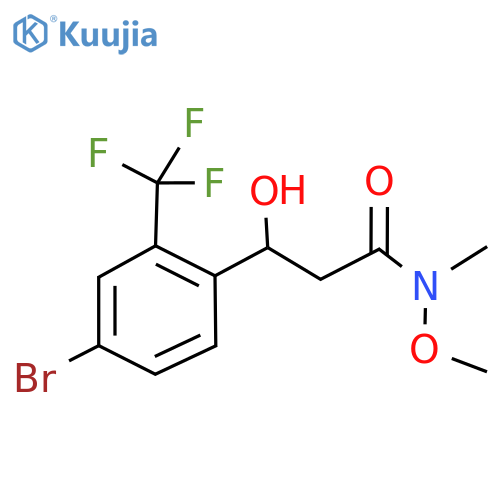

2755720-96-6 structure

商品名:3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

CAS番号:2755720-96-6

MF:C12H13BrF3NO3

メガワット:356.14

CID:5081060

3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide 化学的及び物理的性質

名前と識別子

-

- 3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

-

- インチ: 1S/C12H13BrF3NO3/c1-17(20-2)11(19)6-10(18)8-4-3-7(13)5-9(8)12(14,15)16/h3-5,10,18H,6H2,1-2H3

- InChIKey: LEVXOGKWBSFDBB-UHFFFAOYSA-N

- ほほえんだ: C1(=CC(C(F)(F)F)=C(C=C1)C(CC(N(OC)C)=O)O)Br

3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022LAP-1g |

3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |

2755720-96-6 | 95% | 1g |

$800.00 | 2025-02-13 | |

| Aaron | AR022LAP-250mg |

3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |

2755720-96-6 | 95% | 250mg |

$500.00 | 2025-02-13 |

3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

2755720-96-6 (3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide) 関連製品

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量